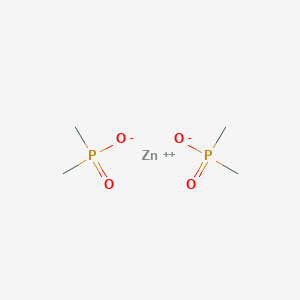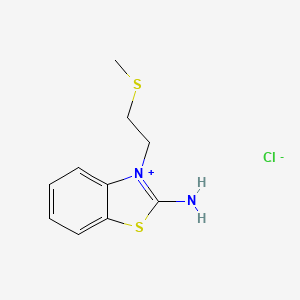
zinc;dimethylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc(2+) ion didimethylphosphinate typically involves the reaction of zinc salts with dimethylphosphinic acid. One common method is to dissolve zinc oxide or zinc carbonate in dimethylphosphinic acid under controlled conditions. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from an appropriate solvent .
Industrial Production Methods
In industrial settings, zinc(2+) ion didimethylphosphinate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and concentration of reactants to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc(2+) ion didimethylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: It can participate in substitution reactions where the dimethylphosphinate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands such as halides, amines, and phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include zinc oxide, elemental zinc, and substituted zinc complexes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Zinc(2+) ion didimethylphosphinate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of zinc(2+) ion didimethylphosphinate involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in many biological processes, including enzyme catalysis, protein synthesis, and cellular signaling. The dimethylphosphinate group can modulate the reactivity and stability of the zinc ion, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc(2+) ion dimethylphosphinate
- Zinc(2+) ion diethylphosphinate
- Zinc(2+) ion diphenylphosphinate
Uniqueness
Zinc(2+) ion didimethylphosphinate is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability.
Propriétés
IUPAC Name |
zinc;dimethylphosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7O2P.Zn/c2*1-5(2,3)4;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMCTPBQIJWVBA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)[O-].CP(=O)(C)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4P2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B8016552.png)


![phenyl N-[5-tert-butyl-2-(3-chloro-4-fluorophenyl)pyrazol-3-yl]carbamate](/img/structure/B8016570.png)


![(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid](/img/structure/B8016611.png)


![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8016641.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B8016657.png)

